4-Azido-2-nitrophenol

Photoaffinity labeling Photobinding efficiency Bovine serum albumin

Researchers require a verified nitro-aryl azide with correct 2-nitro-4-azido regiochemistry for photoaffinity labeling, as isomers like 2-azido-4-nitrophenol serve entirely different functions (protonophoric uncouplers). This compound addresses that need: - **Key Application 1:** Direct precursor to 4-azido-2-nitrophenyl phosphate (ANPP), a photoreactive Pi analog that inactivates bacterial ATPases with exclusive β-subunit labeling (1:1 stoichiometry). - **Key Application 2:** Scaffold for photolabile fatty acid esters (e.g., NAP-stearate) to study lipid-protein interactions in vivo via UV crosslinking. - **Logistical Advantage:** Distinct sublimation behavior (requires higher temps than 4-azidophenol) enables aggregation-dependent photochemistry studies at cryogenic temperatures. Available for immediate research supply.

Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
CAS No. 51642-26-3
Cat. No. B12049968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-2-nitrophenol
CAS51642-26-3
Molecular FormulaC6H4N4O3
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])O
InChIInChI=1S/C6H4N4O3/c7-9-8-4-1-2-6(11)5(3-4)10(12)13/h1-3,11H
InChIKeyZDQFIUAWRBXXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-2-nitrophenol: Core Identity and Photoaffinity Labeling Mechanism


4-Azido-2-nitrophenol (CAS 51642-26-3) is a small-molecule organic compound (C₆H₄N₄O₃, MW 180.12 g/mol) characterized by the simultaneous presence of an azido (–N₃) group and a nitro (–NO₂) group on a phenol ring, making it a member of the nitro-aryl azide class of photoaffinity labeling (PAL) precursors [1]. Upon UV light activation (~254–350 nm), the azido group generates a highly reactive nitrene intermediate capable of forming covalent bonds with adjacent biomolecules, a mechanistic feature that distinguishes it from non-photoreactive analogs and underpins its utility in biochemical probe design [2]. The compound has historically served as the key synthetic precursor for derivatives such as 4-azido-2-nitrophenyl phosphate (ANPP), a photoreactive inorganic phosphate analog used to map nucleotide-binding sites on ATPases [3].

Why 4-Azido-2-nitrophenol Cannot Be Replaced by Generic Aryl Azides


Interchanging 4-azido-2-nitrophenol with a close analog such as 4-azidophenol, 2-azido-4-nitrophenol (NPA), or a non-azido nitrophenol introduces functionally critical differences in photochemical reactivity, volatility, and biological target specificity. The precise positioning of the electron-withdrawing nitro group at the 2-position relative to the hydroxyl modulates the electronic character of the aryl azide system, altering both the wavelength-dependent photolysis efficiency and the sublimation behavior compared to the unsubstituted parent 4-azidophenol [1]. Furthermore, the hydroxyl group at the 1-position enables derivatization (e.g., phosphorylation to ANPP), a synthetic handle that requires the correct regiochemistry—a feature not offered by the commercially more abundant 2-azido-4-nitrophenol isomer (CAS 33354-58-4), which has been characterized as a photoactivatable mitochondrial uncoupler rather than a phosphate-site probe precursor [2]. Substitution without verifying the isomer identity risks directing the covalent photolabel to unintended biological compartments or failing to produce the required phosphate-ester derivative altogether.

Quantitative Differentiation Evidence vs. Structural Analogs


Photolabeling Efficiency vs. 4-Azidobenzoyl System

In a standardized model system using Pyrex-filtered light (λ>300 nm), the 4-azido-2-nitrophenyl-derived acridine reagent labeled bovine serum albumin (BSA) with a yield of 9%, compared to 22% for the 4-azidobenzoyl-derived analog under identical conditions [1]. This places the 4-azido-2-nitrophenyl photoprobe as one of the top three most efficient photoprobes tested, though approximately 2.4-fold less efficient than the 4-azidobenzoyl system. The relative photobinding rate for the 4-azido-2-nitrophenyl probe was 0.25 relative to the diazocyclopentadienylcarbonyl probe (set at 1.0), versus 0.06 for the 4-azidobenzoyl probe [1].

Photoaffinity labeling Photobinding efficiency Bovine serum albumin

Volatility and Sublimation Behavior vs. 4-Azidophenol

In low-temperature matrix isolation experiments at 12–14 K, 4-azido-2-nitrophenol (referred to as compound 7f) was reported to be 'less volatile than the other azidophenols studied,' requiring stronger warming to achieve a reasonable sublimation rate compared to the parent 4-azidophenol (compound 7a) [1]. Furthermore, matrices deposited from 4-azido-2-nitrophenol appeared to contain predominantly molecular aggregates rather than isolated molecules, in contrast to 4-azidophenol, which deposited as isolated molecules suitable for high-resolution IR spectroscopic analysis [1].

Matrix isolation Volatility Sublimation behavior IR spectroscopy

ATPase Inactivation Stoichiometry of ANPP Derivative

The phosphate ester derivative of 4-azido-2-nitrophenol, 4-azido-2-nitrophenyl phosphate (ANPP), achieves complete inactivation of both E. coli BF1-ATPase and thermophilic bacterium PS3 TF1-ATPase at a stoichiometry of 1 mol [³²P]ANPP per mol of ATPase [1]. Photolabeling was exclusively confined to the β-subunit, demonstrating high specificity. This contrasts with the parent compound 4-azido-2-nitrophenol (ANP) itself, which lacks the phosphate moiety and thus cannot serve as a Pi analog for nucleotide-binding site mapping [1].

ATPase Photoaffinity derivative Stoichiometry ANPP

Regiochemical Differentiation from the NPA Isomer

The regioisomer 2-azido-4-nitrophenol (NPA, CAS 33354-58-4) has been extensively characterized as a light-sensitive protonophoric mitochondrial uncoupler—it is a stronger protonophore than 2,4-dinitrophenol (DNP), inducing transmembrane proton current in artificial bilayer lipid membranes at much higher potency, and its activity is abolished upon UV illumination [1]. In contrast, 4-azido-2-nitrophenol (CAS 51642-26-3) has no documented protonophoric activity; its established utility lies in serving as the precursor for 4-azido-2-nitrophenyl phosphate (ANPP), a photoreactive Pi analog that specifically targets nucleotide-binding sites on ATPases [2]. The two regioisomers are not functionally interchangeable: NPA targets mitochondrial membranes as a photoactivatable uncoupler, while 4-azido-2-nitrophenol enables phosphate-site-directed photolabeling.

Regioisomer Mitochondrial uncoupler Phosphate probe NPA

Derivatization Versatility for Photolabile Fatty Acid Conjugates

4-Azido-2-nitrophenol has been employed to synthesize photolabile fatty acid conjugates, including 12-(4-azido-2-nitrophenoxy)oleic acid and 12-(4-azido-2-nitrophenoxy)lauric acid, which are taken up by Saccharomyces cerevisiae in vivo [1], and 12-(4-azido-2-nitrophenoxy)stearic acid (NAP-stearate), which acts as a competitive inhibitor of long-chain fatty acid entry into cultured cardiac cells [2]. This derivatization capability is not shared by simpler aryl azides such as 4-azidophenol, which lacks the nitro group that enhances photoreactivity, nor by the regioisomer 2-azido-4-nitrophenol, which has primarily been used as an uncoupler rather than a conjugation scaffold.

Photolabile fatty acid Membrane incorporation Click chemistry NAP-stearate

Recommended Procurement Scenarios Based on Evidence


Synthesis of Photoreactive ATPase Probes (ANPP)

Procure 4-azido-2-nitrophenol (CAS 51642-26-3) as the starting material for synthesizing 4-azido-2-nitrophenyl phosphate (ANPP), a photoreactive inorganic phosphate analog that achieves complete inactivation of bacterial ATPases at a 1:1 molar stoichiometry with exclusive β-subunit labeling [1]. This application is supported by the compound's established role as the ANPP precursor, enabling site-directed photoaffinity labeling of Pi-binding sites on F1-ATPases from E. coli, thermophilic bacterium PS3, and beef heart mitochondria [1][2]. The 2-nitro-4-azido regiochemistry is essential for this application—the regioisomer 2-azido-4-nitrophenol (NPA) functions as a protonophoric uncoupler and cannot substitute.

Construction of Photolabile Fatty Acid Conjugates

Use 4-azido-2-nitrophenol to synthesize 12-(4-azido-2-nitrophenoxy) fatty acid esters (e.g., NAP-stearate, NAP-oleate) for in vivo incorporation into membrane phospholipids, followed by UV-induced crosslinking to identify lipid-protein interactions [1]. This application leverages the compound's validated track record as a photolabile fatty acid scaffold, with documented uptake by S. cerevisiae and competitive inhibition of fatty acid transport in cardiac cells [1][2]. The nitro group at the 2-position enhances photoreactivity relative to 4-azidophenol, which lacks this electron-withdrawing substituent and has no demonstrated utility in photolabile lipid probe synthesis.

Low-Temperature Matrix Isolation Photochemistry

Employ 4-azido-2-nitrophenol in matrix isolation studies at cryogenic temperatures (12–14 K) to investigate the photochemical ring expansion of 4-azidophenols to 4H-azepin-4-ones [1]. The compound's differentiated sublimation behavior—requiring stronger warming than 4-azidophenol and depositing as molecular aggregates—makes it suitable for studying aggregation-dependent photochemistry that cannot be accessed with the more volatile, isolated-molecule-depositing parent compound [1]. Researchers should plan for higher sublimation temperatures and account for aggregation effects in IR spectral interpretation.

Probe Development with Favorable Labeling Kinetics

Select 4-azido-2-nitrophenol-derived photoprobes for applications where rapid labeling kinetics are prioritized over maximum absolute yield. In comparative photobinding assays using Pyrex-filtered light (λ>300 nm), the 4-azido-2-nitrophenyl system achieved a 9% BSA labeling yield with a relative rate of 0.25 (vs. diazo baseline = 1.0), which is 4.2-fold faster than the 4-azidobenzoyl system (relative rate 0.06) despite the latter's higher absolute yield of 22% [1]. This kinetic advantage may be critical when labeling low-abundance targets or when minimizing irradiation time to preserve biological activity.

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